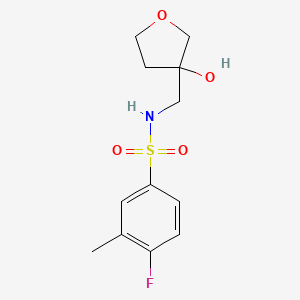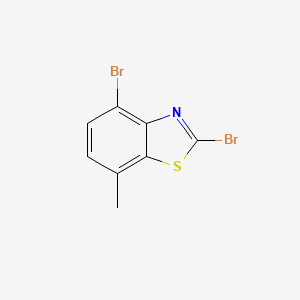
4-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)-3-methylbenzenesulfonamide is a chemical compound characterized by its unique structure, which includes a fluorine atom, a hydroxyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)-3-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrahydrofuran derivative. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, 4-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)-3-methylbenzenesulfonamide can be employed to study biological processes and interactions. Its ability to bind to specific molecular targets makes it a valuable tool in understanding cellular mechanisms.
Medicine: This compound has potential therapeutic applications, particularly in the development of new drugs. Its sulfonamide group can interact with biological targets, leading to the inhibition of specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of various materials and chemicals. Its unique properties make it suitable for applications in polymer synthesis and other industrial processes.
Mechanism of Action
The mechanism by which 4-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)-3-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-methylbenzenesulfonamide
4-Fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-methylbenzenesulfonamide
4-Fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide
Uniqueness: 4-Fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)-3-methylbenzenesulfonamide stands out due to its specific substitution pattern and the presence of both fluorine and hydroxyl groups. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and versatile reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
4-fluoro-N-[(3-hydroxyoxolan-3-yl)methyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO4S/c1-9-6-10(2-3-11(9)13)19(16,17)14-7-12(15)4-5-18-8-12/h2-3,6,14-15H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMMWXOWIIDXNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2(CCOC2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-{[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}-2-thiophenecarboxylate](/img/structure/B2993310.png)
![4-benzoyl-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2993311.png)
![2-[(3-Chlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2993312.png)


![(Z)-3-methyl-5-(3-phenylacryloyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2993315.png)

![4-[(3-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2993319.png)
![2-(benzylthio)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2993321.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2993323.png)
![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2993325.png)
![2-Methyl-3,5-diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2993326.png)


